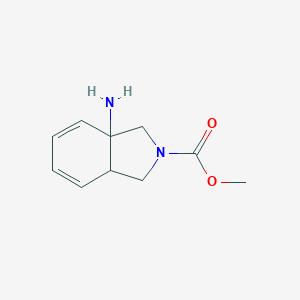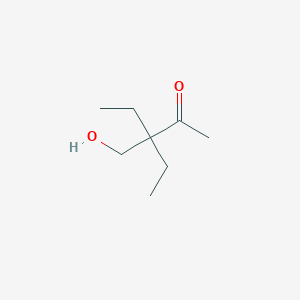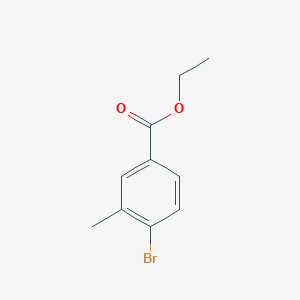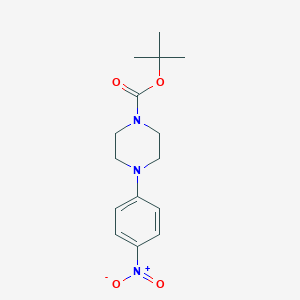
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as BCFQ, is a quinolone antibiotic that has been widely used in scientific research. It was first synthesized in 1997 by a group of researchers at Bristol-Myers Squibb, and has since become a valuable tool in the study of bacterial DNA gyrase inhibition and antibiotic resistance.
Mécanisme D'action
The mechanism of action of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the binding of the drug to the A subunit of bacterial DNA gyrase, which causes a conformational change in the enzyme and prevents it from carrying out its normal functions. This ultimately leads to the inhibition of bacterial DNA replication and transcription, which results in bacterial cell death.
Biochemical and Physiological Effects:
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been shown to have a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some strains that are resistant to other quinolone antibiotics. It is generally well-tolerated by humans and has a low toxicity profile. However, it has been shown to have some adverse effects on the liver and kidneys in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its potent activity against a wide range of bacterial strains. It is also relatively easy to synthesize and has a low cost compared to other antibiotics. However, one limitation of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of interest is the development of new quinolone antibiotics that are more effective against antibiotic-resistant strains of bacteria. Another potential direction is the study of the role of efflux pumps in antibiotic resistance and the development of new drugs that can overcome this mechanism of resistance. Additionally, 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid could be used as a tool to study the mechanism of action of other antibiotics and their interactions with bacterial DNA gyrase.
Méthodes De Synthèse
The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves a multi-step process that begins with the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid with cyclopropylamine to form the corresponding cyclopropylamine derivative. This intermediate is then reacted with 8-bromo-1-chloro-4-oxoquinoline-3-carboxylic acid to yield the desired product.
Applications De Recherche Scientifique
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been used extensively in scientific research to study the mechanism of action of quinolone antibiotics and their interactions with bacterial DNA gyrase. It has been shown to be a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication and transcription. 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also been used to study the role of efflux pumps in antibiotic resistance, as it is a substrate for some of these pumps.
Propriétés
Numéro CAS |
182868-35-5 |
|---|---|
Formule moléculaire |
C18H19BrFN3O3 |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
8-bromo-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19BrFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
Clé InChI |
ZBTVXBLYDBQQDF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
Synonymes |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro -7-(3-methyl-1-piperazinyl)-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)


![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)




![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)



